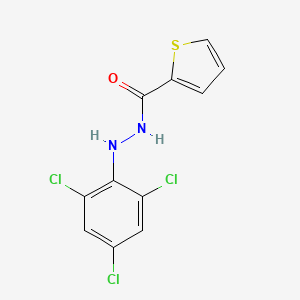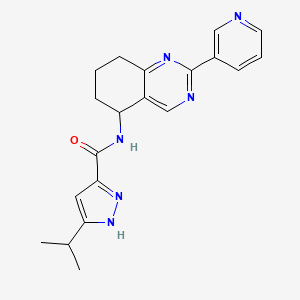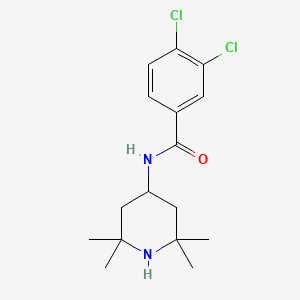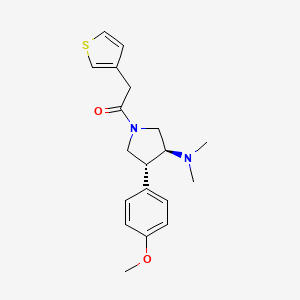![molecular formula C16H13ClFN3O2S B5630045 3-chloro-N-[2-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)ethyl]-4-fluoro-1-benzothiophene-2-carboxamide](/img/structure/B5630045.png)
3-chloro-N-[2-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)ethyl]-4-fluoro-1-benzothiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Synthesis Analysis
The synthesis of similar compounds involves multi-step chemical reactions, starting from basic building blocks to more complex structures. A typical synthesis might involve the cyclization of thioamide with chloroacetoacetate, highlighting the process's yield and efficiency. For instance, the synthesis of ethyl-2-(benzenepeptide-5-yl)-4-methyl-1,3-thiazole-5-carboxylate demonstrates a method that could be analogous to the target compound's synthesis, showcasing the steps and conditions necessary for such chemical transformations (Tang Li-jua, 2015).
Molecular Structure Analysis
The molecular structure of compounds closely related to the target chemical is determined through various analytical techniques, such as IR, ^1H NMR, MS spectra, and X-ray crystallography. These methods provide insights into the compound's atomic arrangement, bond lengths, angles, and overall three-dimensional configuration. For example, the crystal structure analysis of related compounds offers valuable information on the spatial arrangement and can be used to infer the target molecule's structure (Chen, Hong, Liu, Ming-guo, 2012).
Chemical Reactions and Properties
Chemical reactions involving the target compound or its analogs include various transformations such as cyclization, condensation, and functional group modifications. These reactions are critical for modifying the compound's chemical structure and properties for specific applications. The synthesis and antimicrobial activity of derivatives provide examples of chemical reactions that could be relevant to the target compound, illustrating how changes in the chemical structure can lead to different biological activities (G. Naganagowda, A. Petsom, 2011).
Physical Properties Analysis
The physical properties of the compound, such as melting point, solubility, and crystal structure, are crucial for understanding its behavior in various conditions. These properties are determined using standardized laboratory techniques and contribute to the compound's handling and application in scientific research. For instance, the one-pot synthesis and characterization of related compounds provide insights into their physical properties, which can be correlated with those of the target compound (Vasantha Kumar et al., 2020).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and compatibility with other substances, are determined by the compound's molecular structure and functional groups. Understanding these properties is essential for predicting the compound's behavior in chemical reactions and its potential applications in various fields. Studies on similar compounds' synthesis, characterization, and reactivity offer insights into the chemical properties that could be expected for the target compound (G. Thirunarayanan, K. Sekar, 2013).
Eigenschaften
IUPAC Name |
3-chloro-N-[2-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)ethyl]-4-fluoro-1-benzothiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClFN3O2S/c17-13-12-9(18)2-1-3-10(12)24-14(13)15(22)19-7-6-11-20-16(23-21-11)8-4-5-8/h1-3,8H,4-7H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYOVNDIQEFDAAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=NO2)CCNC(=O)C3=C(C4=C(C=CC=C4S3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClFN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-N-[2-(5-cyclopropyl-1,2,4-oxadiazol-3-YL)ethyl]-4-fluoro-1-benzothiophene-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-(5-cyclopropyl-1H-pyrazol-1-yl)propyl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5629973.png)
![N-[2-(3-chlorophenyl)ethyl]-3,5-dimethoxybenzamide](/img/structure/B5629983.png)
![N'-{(3S*,4R*)-4-isopropyl-1-[(phenylthio)acetyl]pyrrolidin-3-yl}-N,N-dimethylsulfamide](/img/structure/B5629984.png)
![5,6-dimethyl-N-{[1-(methylsulfonyl)piperidin-3-yl]methyl}thieno[2,3-d]pyrimidin-4-amine](/img/structure/B5629999.png)
![N-[(3R*,4S*)-4-cyclopropyl-1-(2,2-dimethylpropanoyl)pyrrolidin-3-yl]-5-fluoro-2-methoxybenzamide](/img/structure/B5630006.png)
![5-methyl-4-oxo-3-propyl-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B5630017.png)

![8-[(3-ethyl-4-methyl-1H-pyrazol-5-yl)carbonyl]-2-(3-methyl-2-buten-1-yl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5630029.png)
![1-[2-(3-bromophenyl)-1-hydroxy-4-methyl-1H-imidazol-5-yl]ethanone](/img/structure/B5630037.png)
![3-({1-[3-(4H-1,2,4-triazol-4-yl)benzoyl]-4-piperidinyl}oxy)pyridine](/img/structure/B5630053.png)


![N-{2-[3-cyclopropyl-1-(2,3-dihydro-1H-inden-2-yl)-1H-1,2,4-triazol-5-yl]ethyl}-N-methylmethanesulfonamide](/img/structure/B5630070.png)
